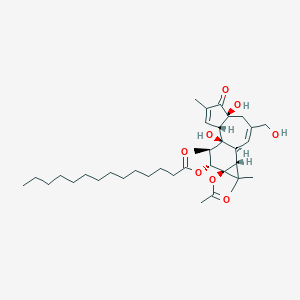

4alpha-Phorbol 12-myristate 13-acetate

Description

Historical Context of Phorbol (B1677699) Esters in Biomedical Research

The study of phorbol esters began with observations of the inflammatory and tumor-promoting properties of croton oil, derived from the plant Croton tiglium. nih.gov Initial research focused on understanding the mechanisms behind these effects, which led to the identification of phorbol esters as the active components. nih.gov A significant breakthrough was the discovery that these compounds could activate protein kinase C (PKC), a then-newly discovered enzyme. This finding was pivotal, as it provided a direct link between an external agent and a key intracellular signaling pathway. nih.govnih.gov The ability of phorbol esters to potently and specifically activate PKC established them as indispensable tools in biomedical research. nih.gov

Phorbol Esters in the Study of Cellular Processes

The use of phorbol esters has been instrumental in elucidating the involvement of PKC in a multitude of cellular functions. For instance, PMA is frequently used to induce the differentiation of various cell types in culture. A prominent example is the differentiation of human monocytic leukemia cell lines, such as THP-1, into macrophage-like cells. rndsystems.comoup.com This process is a cornerstone of in vitro models for studying macrophage biology and their role in the immune response.

Furthermore, in conjunction with other agents like ionomycin (B1663694), phorbol esters are used to stimulate T-lymphocytes to produce cytokines, which is a critical step in immunological research for understanding T-cell activation and function. wikipedia.org The ability to control these fundamental cellular processes in a laboratory setting has made phorbol esters, and their inactive controls like 4α-PMA, invaluable for advancing our understanding of cell signaling and its role in both normal physiology and disease.

Properties

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63597-44-4 | |

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Action of 4alpha Phorbol 12 Myristate 13 Acetate

A Potent Activator of Protein Kinase C and a Mimic of Diacylglycerol

One of the most well-characterized actions of PMA is its potent activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating cellular functions like proliferation, differentiation, and apoptosis. adipogen.com PMA's chemical structure allows it to mimic the endogenous lipid second messenger, diacylglycerol (DAG), which is the physiological activator of many PKC isoforms. nih.govfrontiersin.org This mimicry enables PMA to directly bind to and activate PKC, initiating a cascade of downstream signaling events. nih.govnih.gov

High-Affinity Binding and Specificity for PKC Isoforms

PMA exhibits a high binding affinity for PKC, with a reported inhibitory constant (Ki) of 2.6 nM, as determined by the displacement of [3H]phorbol 12,13-dibutyrate in rat cortex synaptosomal membranes. rndsystems.comtocris.com This strong interaction occurs at the C1 domain of PKC, a region that also binds DAG. abcam.com

The PKC family is diverse, comprising multiple isoforms categorized into three main groups: classical (or conventional), novel, and atypical. PMA is a potent activator of both classical (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. rndsystems.comtocris.com However, it does not activate the atypical PKC isoforms (ζ and ι/λ). rndsystems.comtocris.com This specificity is attributed to the structural requirements of the C1 domain, which differ between the PKC subfamilies.

| PKC Isoform Group | Specific Isoforms | Activation by PMA |

| Classical (cPKC) | α, βI, βII, γ | Yes |

| Novel (nPKC) | δ, ε, η, θ | Yes |

| Atypical (aPKC) | ζ, ι/λ | No |

Table 1: PKC Isoform Specificity of PMA Activation. This table summarizes the differential activation of Protein Kinase C (PKC) isoform groups by 4alpha-Phorbol (B3422648) 12-myristate 13-acetate (PMA).

Induction of PKC Translocation to Cellular Membranes

Upon binding to the C1 domain of conventional and novel PKC isoforms, PMA induces a conformational change in the enzyme. This change exposes the catalytic domain and promotes the translocation of PKC from the cytosol to various cellular membranes, including the plasma membrane. rndsystems.comtocris.comabcam.com This membrane association is a critical step in PKC activation, as it brings the kinase into close proximity with its substrates, allowing for their phosphorylation and the subsequent propagation of downstream signals.

Expanding Its Reach: Activation of Kinases Beyond PKC

While PKC is a primary target, the influence of PMA extends to other kinase families, most notably the Mitogen-Activated Protein Kinases (MAPKs). The activation of these kinases is often, but not always, a downstream consequence of PKC activation.

A Key Player in the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Research has shown that PMA can trigger the activation of several components of the MAPK family. mdpi.com

Triggering Extracellular Signal-Regulated Kinases (ERK1/2) Activation

PMA is a known activator of the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov This activation is often mediated through a PKC-dependent pathway that involves the upstream kinases Ras and Raf-1. nih.gov For instance, in human pulmonary epithelial cells, PMA-induced ERK1/2 activation was shown to be dependent on both PKC and the Ras/Raf-1 signaling axis. nih.gov Studies in differentiated Caco-2 cells also confirmed that short-term treatment with PMA can activate ERK1/2 within minutes. nih.gov This activation of ERK1/2 is a critical step in mediating some of PMA's effects on cellular processes. nih.gov

Inducing p38 MAPK Activation

In addition to the ERK1/2 pathway, PMA can also lead to the activation of another key member of the MAPK family, p38 MAPK. nih.gov In glioblastoma cells, PMA has been shown to induce cell migration through the activation of the p38 MAPK pathway. nih.gov Similarly, studies in differentiated Caco-2 cells have demonstrated that PMA treatment leads to the activation of p38 kinase, although this activation occurs with a slower time course compared to ERK1/2 activation, suggesting it might be a downstream event of another PMA-regulated pathway. nih.gov However, it is noteworthy that in some cell types, such as human pulmonary epithelial cells, PMA-induced responses have been observed to be independent of the p38 MAPK pathway. nih.gov

| Kinase Family | Specific Kinase | PMA-Induced Activation |

| MAPK | ERK1/2 | Yes |

| MAPK | p38 MAPK | Yes (in some cell types) |

Table 2: Activation of Kinases Beyond PKC by PMA. This table outlines the activation of key Mitogen-Activated Protein Kinases (MAPKs) by 4alpha-Phorbol 12-myristate 13-acetate (PMA).

c-Jun N-terminal Kinase (JNK) Activation

The c-Jun N-terminal Kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated in response to various cellular stresses and inflammatory signals. The active isomer, PMA, is a known activator of the JNK pathway in multiple cell types, an effect that is largely dependent on its prior activation of PKC. nih.gov

In contrast, 4α-Phorbol 12-myristate 13-acetate does not induce JNK activation. Its inability to bind to and activate PKC means that the downstream signaling cascade leading to JNK phosphorylation and activation is not initiated. This distinction is critical in experimental settings to confirm that JNK activation by phorbol (B1677699) esters is a PKC-dependent event.

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

The Phosphoinositide 3-Kinase (PI3K) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. mdpi.com Activation of the PI3K pathway can be triggered by active phorbol esters like PMA, often through complex crosstalk with PKC-activated pathways. genome.jp For instance, PMA can stimulate the Ras/Raf-1/ERK1/2 pathway, which can intersect with PI3K signaling. nih.gov

As a non-activator of PKC, 4α-PMA fails to initiate these downstream events. Consequently, it does not lead to the activation of the PI3K pathway. Its use in research helps to isolate the PI3K-activating effects of PMA as being dependent on the specific stereochemical configuration that allows for PKC binding.

Role of MARCKS Phosphorylation

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a primary and ubiquitous substrate for Protein Kinase C. nih.govnih.gov The phosphorylation of MARCKS by activated PKC is a key cellular event that leads to its translocation from the plasma membrane to the cytoplasm, allowing it to regulate cytoskeletal dynamics and other signaling events. nih.gov The active PMA isomer is a potent inducer of MARCKS phosphorylation.

Given that 4α-PMA does not activate PKC, it does not induce the phosphorylation of the MARCKS protein. caymanchem.com The absence of MARCKS phosphorylation following treatment with 4α-PMA serves as direct biochemical evidence of its failure to activate PKC and is a clear indicator of its utility as a negative control.

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathways

The Jak/Stat pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in the immune system, cell proliferation, and differentiation. frontiersin.orgnih.govwikipedia.org Research has shown that the PKC activator PMA can induce the activation of components of the Jak/Stat pathway, such as Stat3, in certain cell types like rat brain astrocytes. nih.gov This activation is part of the broader inflammatory and transcriptional response initiated by PMA. nih.gov

4α-PMA, due to its inactivity towards PKC, does not trigger the Jak/Stat signaling cascade. This distinction underscores that the influence of phorbol esters on the Jak/Stat pathway is mediated by the biologically active β-configuration isomer via PKC activation.

Modulation of Ion Channels and Transport Systems

Electrogenic H+-Conducting Pathway Activation

In phagocytic cells like neutrophils, the activation of PKC by PMA is a critical step in initiating the "respiratory burst," a process that involves the production of reactive oxygen species. This process is coupled with the activation of an electrogenic H+ (proton) conducting pathway to compensate for charge imbalances.

While the active PMA isomer potently stimulates this H+ pathway through PKC, 4α-PMA is ineffective in this regard. Its inability to activate PKC prevents the initiation of the downstream events necessary for the activation of the proton-conducting channels. However, it is noteworthy that in specific, non-PKC related contexts, 4α-phorbol esters have been suggested to have activity. For example, the related compound 4α-Phorbol 12,13-didecanoate (4α-PDD) has been identified as a potent activator of TRPV4 channels, suggesting that 4α-PMA may also have activity at this specific channel, independent of PKC. windows.net This highlights a rare instance of biological activity for a 4α-phorbol ester, distinct from the canonical PKC-mediated pathways.

Research Findings Summary

The following table summarizes the differential effects of the active Phorbol 12-myristate 13-acetate (PMA) and the inactive this compound on various signaling pathways.

| Pathway/Target | Effect of Phorbol 12-myristate 13-acetate (PMA) | Effect of this compound | Primary Mechanism |

| Protein Kinase C (PKC) | Potent Activator rndsystems.comsigmaaldrich.com | Inactive caymanchem.comsigmaaldrich.com | Direct binding to C1 domain |

| JNK Activation | Induces Activation nih.gov | No Activation | PKC-dependent downstream signaling |

| PI3K Pathway | Induces Activation genome.jp | No Activation | Crosstalk with PKC-activated pathways |

| MARCKS Phosphorylation | Potent Inducer nih.gov | No Phosphorylation | Direct substrate of activated PKC |

| Jak/Stat Pathway | Induces Activation nih.gov | No Activation | PKC-dependent downstream signaling |

| Electrogenic H+ Pathway | Induces Activation | No Activation | PKC-dependent process in neutrophils |

Immunological and Inflammatory Responses Mediated by 4alpha Phorbol 12 Myristate 13 Acetate

Activation and Differentiation of Immune Cells

The activation and differentiation of immune cells are complex processes often initiated by intracellular signaling cascades. A key pathway in this process involves the activation of Protein Kinase C (PKC), a family of enzymes that are primary targets for the active phorbol (B1677699) ester, PMA. However, 4α-PMA's inability to effectively bind to and activate PKC means it does not typically trigger these downstream cellular events.

T Lymphocyte Activation and Proliferation

T lymphocyte activation is a cornerstone of the adaptive immune response, leading to cellular proliferation and the orchestration of an immune attack. This process can be artificially induced in laboratory settings by compounds that mimic natural signaling molecules. While its isomer PMA is frequently used with ionomycin (B1663694) to stimulate T-cell activation, proliferation, and cytokine production, 4α-PMA is utilized as a negative control in such experiments sigmaaldrich.comwikipedia.org. Its failure to activate PKC means it does not provide the necessary signaling to initiate T-cell activation and proliferation nih.govsigmaaldrich.com.

Macrophage Function Modulation

Macrophages are crucial phagocytic cells in the innate immune system. Their activation state and functions, such as lipid peroxidation, can be modulated by signaling molecules. Research comparing the effects of PMA with its analogue, 4alpha-phorbol (B3422648) 12,13-didecanoate, demonstrated that the 4-alpha compound induced significantly less lipid peroxidation in macrophages. nih.gov This finding suggests that macrophage activation, in this context, is dependent on PKC activation, a process not initiated by the 4-alpha phorbol ester. nih.gov This underscores the role of 4α-PMA as an inactive control in studies of macrophage function.

| Compound | Mechanism | Effect on Macrophage Lipid Peroxidation | Reference |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | Activates Protein Kinase C (PKC) | Increased cellular lipid peroxidation | nih.gov |

| 4alpha-Phorbol 12,13-didecanoate (PMA analogue) | Does not activate Protein Kinase C (PKC) | Lower cellular lipid peroxidation compared to PMA | nih.gov |

Microglial Activation and Phagocytosis

Microglia are the resident immune cells of the central nervous system, acting as the primary line of defense against pathogens and injury. Their activation and phagocytic activities are tightly regulated. Studies on microglial activation often use PMA to induce a pro-inflammatory state, leading to the release of inflammatory mediators. nih.govnih.gov There is a lack of specific research detailing direct actions of 4α-PMA on microglia. However, based on its established role as a PKC non-activator, it is employed as a control and is not expected to independently trigger microglial activation or phagocytosis. nih.govsigmaaldrich.com

Cytokine and Chemokine Production

The secretion of cytokines and chemokines is a hallmark of an inflammatory response, serving to recruit and activate other immune cells. This production is often a direct consequence of signaling pathways initiated by cellular activation.

Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) is a common downstream effect of PKC activation in immune cells like macrophages and microglia. nih.govfrontiersin.org Since 4α-PMA does not activate PKC, it does not induce the signaling cascade necessary for the transcription and release of these cytokines. nih.govsigmaaldrich.com Consequently, in experimental setups where PMA is used to stimulate a pro-inflammatory response, 4α-PMA serves as an essential negative control to ensure that the observed cytokine production is a direct result of PKC-mediated pathways. sigmaaldrich.com

Chemokines (e.g., MCP-1, CXCL-1)

Similar to pro-inflammatory cytokines, the production of chemokines—such as Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) and Chemokine (C-X-C motif) ligand 1 (CXCL1)—is also regulated by activation pathways involving PKC. These molecules are crucial for guiding the migration of monocytes, neutrophils, and other leukocytes to sites of inflammation. Given that 4α-PMA is inert with respect to PKC activation, it is not expected to stimulate the production of these chemokines. It is therefore used as a control to establish a baseline in studies investigating chemokine induction by active phorbol esters.

| Compound | Stereochemistry | Protein Kinase C (PKC) Activation | Typical Immunological Role | Reference |

|---|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | 4-beta isomer | Potent Activator | Inducer of inflammation, cell differentiation, and cytokine release | rndsystems.comstemcell.com |

| 4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) | 4-alpha isomer | Inactive | Negative control in immunological assays | nih.govsigmaaldrich.com |

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Generation

The generation of Reactive Oxygen Species (ROS) is a key component of the inflammatory response and cellular signaling. The active phorbol ester, PMA, is a well-documented inducer of ROS production in various cell types, including phagocytes like neutrophils and macrophages. nih.govsigmaaldrich.comnih.gov This induction is largely mediated through the activation of PKC, which in turn stimulates enzymes such as NADPH oxidase. sigmaaldrich.com

In contrast, 4α-Phorbol 12-myristate 13-acetate is used in experimental setups to demonstrate the specificity of this process. Studies investigating oxidative stress mechanisms use 4α-PMA as a negative control, where it fails to elicit the significant ROS generation seen with its active isomer. nih.gov For example, while PMA treatment of microglia leads to a notable increase in ROS, 4α-PMA would be expected to show no such effect, confirming the PKC-dependent nature of the response. nih.gov This differential activity underscores the structural specificity required for PKC activation and subsequent ROS production.

| Compound | Typical Effect on ROS Generation | Mechanism of Action |

| Phorbol 12-myristate 13-acetate (PMA) | Potent Induction | Activates Protein Kinase C (PKC), leading to stimulation of NADPH oxidase and other ROS-producing enzymes. sigmaaldrich.com |

| This compound (4α-PMA) | No Significant Induction | Lacks the ability to effectively activate Protein Kinase C; used as a negative control. fishersci.nosigmaaldrich.com |

Modulation of Immune Cell Infiltration

PMA is a potent pro-inflammatory agent known to induce significant immune cell infiltration at sites of application. nih.govmdpi.com For instance, topical application of PMA in murine models leads to epidermal hyperplasia and the formation of intra-epidermal abscesses rich in neutrophils. nih.gov This inflammatory cascade is driven by the PMA-induced release of various chemokines and cytokines that attract immune cells.

The role of 4α-PMA in this context is, again, that of a crucial negative control. Experiments designed to study inflammatory cell infiltration utilize 4α-PMA to ensure that the observed effects are genuinely mediated by the specific inflammatory pathways triggered by PMA. The application of 4α-PMA does not typically result in the massive inflammatory rush or immune cell infiltration characteristic of PMA treatment, thereby validating the specificity of the inflammatory response to PKC activation. nih.govmdpi.com

Immunosuppressive Effects

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in immune tolerance and suppression. nih.gov It catabolizes the essential amino acid tryptophan, leading to T cell cycle arrest and the generation of regulatory T cells (Tregs). nih.govumn.edu Plasmacytoid dendritic cells (pDCs) are a subset of immune cells that can express high levels of IDO, contributing to an immunosuppressive microenvironment, particularly in settings like tumor-draining lymph nodes. nih.govnih.gov

While various stimuli can induce IDO expression in pDCs, there is no significant scientific literature indicating that 4α-Phorbol 12-myristate 13-acetate serves as such a stimulus. As a biologically inactive phorbol ester, it is not expected to induce the specific signaling cascades required for the upregulation of IDO in pDCs. sigmaaldrich.com Therefore, it is not associated with this particular mechanism of immunosuppression.

Contrary to causing immunosuppression, the active phorbol ester PMA is a powerful activator of T lymphocytes. sigmaaldrich.comsigmaaldrich.com It is widely used in immunology, often in conjunction with a calcium ionophore like ionomycin, to bypass the T cell receptor and directly activate downstream signaling pathways through PKC. sigmaaldrich.com This stimulation leads to robust T cell proliferation, cytokine production (such as Interleukin-2), and expression of activation markers. sigmaaldrich.comnih.gov

Given that its isomer is a potent activator, 4α-PMA does not attenuate T cell responses. Instead, as a negative control, it is used to demonstrate that the activation seen with PMA is a direct result of its specific biological activity. sigmaaldrich.comnih.gov When used in T cell activation assays, 4α-PMA does not induce the proliferation or cytokine secretion that is characteristic of PMA stimulation, highlighting its inability to engage the necessary intracellular pathways. sigmaaldrich.com

| Compound | Typical Effect on T Cell Activation | Key Markers |

| Phorbol 12-myristate 13-acetate (PMA) | Strong Activation / Proliferation | Increased production of Interleukin-2 (B1167480) (IL-2) and expression of activation markers. sigmaaldrich.comnih.gov |

| This compound (4α-PMA) | No Significant Activation or Attenuation | Used to establish baseline (unstimulated) levels of T cell activity. sigmaaldrich.comnih.gov |

Methodologies for Studying 4alpha Phorbol 12 Myristate 13 Acetate Activity

In Vitro Cell Culture Models

In vitro cell culture models are fundamental in elucidating the specific cellular and molecular responses to 4α-PMA, primarily in contrast to its active isomer, PMA.

Mammalian Cell Lines

A variety of established mammalian cell lines are employed to study the differential effects of 4α-PMA and PMA.

Jurkat Cells: This human T-lymphocyte cell line is a standard model for studying T-cell activation. PMA, often in combination with a co-stimulator like phytohemagglutinin (PHA), is used to activate T-cells and stimulate the production of interleukin-2 (B1167480) (IL-2). sigmaaldrich.com In this context, 4α-PMA serves as a crucial negative control to confirm that the observed IL-2 production is a direct result of PKC activation by PMA. sigmaaldrich.com Furthermore, studies have shown that PMA can protect Jurkat cells from apoptosis induced by various stimuli by inhibiting death receptor-mediated pathways. nih.govnih.gov The use of 4α-PMA helps attribute these anti-apoptotic effects specifically to the active phorbol (B1677699) ester.

Glioblastoma Cells: Cell lines such as U-1242 MG, U-87 MG, and A172 are used to investigate the invasive properties of this aggressive brain cancer. Research has demonstrated that PMA can induce the migration of glioblastoma cells and transactivate the epidermal growth factor receptor (EGFR). nih.gov These pro-migratory effects are linked to the activation of the p38 MAPK/Hsp27 pathway. sigmaaldrich.com 4α-PMA is used as a negative control to ensure that the observed cellular responses are specific to PKC activation by PMA.

THP-1 Cells: The human monocytic THP-1 cell line is extensively used as a model for monocyte and macrophage functions. Treatment with PMA induces the differentiation of these suspension cells into adherent, macrophage-like cells. stemcell.com The specific protocol, including the concentration of PMA and the duration of treatment, significantly influences the phenotype and functional response of the resulting macrophages. stemcell.com 4α-PMA is used as a negative control and does not induce this differentiation, confirming the specificity of the PMA-induced pathway.

Caco-2 Cells: This human colorectal adenocarcinoma cell line is a well-established model for the intestinal epithelial barrier. In transport assays, PMA has been shown to inhibit the P-glycoprotein-mediated efflux of compounds like digoxin. A study demonstrated that while PMA dose-dependently inhibited this transport, 4α-PMA, used as a negative control, had no effect. This highlights that the inhibition is a result of PKC activation.

Osteoblastic Cells: The mouse osteoblast-like cell line MC3T3-E1 is a model for studying bone formation. nih.gov Research indicates that PMA treatment can suppress the differentiation of these cells. sigmaaldrich.com In related studies on cell differentiation, inactive phorbol ester analogs, such as 4-alpha-phorbol-12,13-didecanoate, were shown to be without effect, indicating that the observed changes with PMA are due to its specific biological activity. nih.govnih.gov

Table 1: Summary of 4α-PMA Use in Mammalian Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Model System For | Typical PMA Effect | Role of 4α-PMA |

|---|---|---|---|

| Jurkat | T-cell activation, Apoptosis | Induces IL-2 production, Inhibits apoptosis sigmaaldrich.comnih.gov | Negative control sigmaaldrich.com |

| Glioblastoma | Cancer cell migration, Invasion | Induces migration, Activates EGFR nih.gov | Negative control for PKC activation |

| THP-1 | Monocyte-to-macrophage differentiation | Induces differentiation stemcell.com | Negative control; does not induce differentiation |

| Caco-2 | Intestinal drug transport | Inhibits P-glycoprotein efflux | Negative control; shows no effect on efflux |

| Osteoblastic (MC3T3-E1) | Osteoblast differentiation | Suppresses differentiation sigmaaldrich.com | Negative control for differentiation studies |

Primary Cell Cultures

Primary cells, isolated directly from tissues, provide a more physiologically relevant context for studying cellular responses.

Macrophages: As with the THP-1 cell line, primary macrophages are used to study inflammatory responses. 4α-PMA is used as a negative control to verify that effects seen with PMA, such as cytokine release or phagocytosis, are due to specific pathway activation.

Microglia: These are the resident immune cells of the central nervous system. In cultures of primary rat microglia, PMA can induce a respiratory burst. nih.gov Studies investigating the role of microglia in neuronal activity use 4α-PMA as a control to distinguish specific activation from non-specific effects. caltech.eduresearchgate.net

Neutrophils: These are first responders of the innate immune system. Studies on primary rabbit neutrophils have shown that PMA, but not its inactive analogue 4 alpha-phorbol 12,13-didecanoate, causes the phosphorylation of several specific proteins and the release of lysosomal enzymes. nih.gov This demonstrates that the activation of neutrophils and subsequent degranulation are specific to the active phorbol ester.

Mouse Oocytes: There is limited information in the searched literature regarding the specific use of 4α-PMA in mouse oocyte studies.

In Vivo Animal Models

Animal models are critical for understanding the systemic effects of compounds.

Xenopus Embryo Models

Studies on Xenopus oocytes have shown that the active PMA isomer can induce meiotic maturation, suggesting a role for PKC in this process. nih.gov While PMA is used to probe these pathways, the use of 4α-PMA as a negative control in this specific model is not prominently featured in the available literature. One study did note that PMA caused embryonic and larval deformities in zebrafish, a related aquatic model. mdpi.com

Molecular and Cellular Assays

A variety of assays are essential to differentiate the activity of PMA from the inactivity of 4α-PMA, thereby confirming its role as a negative control.

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the production of cytokines like IL-2 in Jurkat cells or inflammatory mediators in response to PMA, with 4α-PMA showing no induction. sigmaaldrich.com

Western Blotting: This technique is used to detect the phosphorylation status of key signaling proteins. For example, in neutrophils, PMA induces the phosphorylation of specific polypeptides, whereas its inactive analog does not. nih.gov It is also used to measure changes in the expression of proteins involved in apoptosis or differentiation. nih.gov

Flow Cytometry: Used to analyze cell surface marker expression (e.g., CD11b and CD14) during THP-1 differentiation or to assess apoptosis and cell cycle changes in Jurkat cells.

Transport and Efflux Assays: As seen in Caco-2 cells, these assays measure the movement of substrates across a cell monolayer to determine the activity of transporter proteins like P-glycoprotein.

Quantitative Real-Time PCR (qRT-PCR): Measures changes in gene expression, such as the downregulation of osteoblast-specific genes in MC3T3-E1 cells following PMA treatment. sigmaaldrich.com

Microscopy and Immunofluorescence: These methods are used to visualize changes in cell morphology, such as neurite extension in neuroblastoma cells or the formation of actin-based structures like lamellipodia in migrating glioblastoma cells. sigmaaldrich.com

Enzyme Activity Assays: Used to measure the activity of released enzymes, such as lysosomal enzymes from neutrophils, or intracellular enzymes like alkaline phosphatase in osteoblasts. sigmaaldrich.comnih.gov

Table 2: Key Assays for Distinguishing 4α-PMA and PMA Activity This table is interactive. Users can sort columns by clicking on the headers.

| Assay Type | Purpose | Finding with PMA | Finding with 4α-PMA |

|---|---|---|---|

| ELISA | Quantify secreted proteins (e.g., IL-2) | Increased secretion sigmaaldrich.com | No significant change |

| Western Blot | Detect protein phosphorylation/expression | Alters protein phosphorylation & expression nih.govnih.gov | No significant change nih.gov |

| Flow Cytometry | Analyze cell surface markers/cell cycle | Induces changes in cell markers | No significant change |

| Transport Assay | Measure transporter protein activity | Inhibits P-glycoprotein nih.gov | No effect nih.gov |

| qRT-PCR | Quantify mRNA levels | Alters gene expression sigmaaldrich.com | No significant change |

| Microscopy | Visualize morphological changes | Induces changes (e.g., migration) sigmaaldrich.com | No significant change nih.gov |

Gene Expression Analysis (e.g., Real-time PCR, Microarray)

Gene expression analysis is a fundamental technique to determine if a compound alters the transcriptional activity of specific genes. Methods like quantitative Real-time Polymerase Chain Reaction (qRT-PCR) and microarray analysis measure the quantity of messenger RNA (mRNA) transcripts.

In studies investigating the effects of phorbol esters, 4α-PMA is used as a negative control to ensure that the observed changes in gene expression are due to the specific action of the active compound (PMA) on its cellular targets. For instance, research has shown that while PMA potently induces the expression of certain genes, its inactive analogue, 4α-phorbol 12,13-didecanoate, has no effect on the expression of preproendothelin-1 (PPET-1) mRNA in porcine aortic endothelial cells. nih.gov Similarly, studies on the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes, demonstrated that the PKC-inactive 4α-PMA had no effect on PXR transcriptional activity, in stark contrast to the repressive effects of PMA. nih.gov

A microarray analysis compares the expression levels of thousands of genes simultaneously. nih.govnih.gov When cells are treated with 4α-PMA, the resulting gene expression profile is expected to be indistinguishable from that of untreated control cells, indicating that 4α-PMA does not cause a widespread transcriptional response.

Table 1: Representative Findings of 4α-Phorbol Analogue on Gene Expression

| Cell Type | Gene of Interest | Treatment | Result | Reference |

| Porcine Aortic Endothelial Cells | Preproendothelin-1 (PPET-1) | 4α-phorbol 12,13-didecanoate | No effect on mRNA expression | nih.gov |

| Cultured Mouse Hepatocytes | Pregnane X Receptor (PXR) | 4α-Phorbol 12-myristate 13-acetate | No effect on transcriptional activity | nih.gov |

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blotting is a technique used to detect and quantify specific proteins in a sample. A critical application of this method is to assess the phosphorylation status of proteins, which is a key indicator of protein activation and signal transduction.

Since PMA is a potent activator of PKC, it leads to the phosphorylation of numerous downstream protein substrates. To confirm that this effect is specific to PKC activation, 4α-PMA is used as a negative control. Research has demonstrated that while PMA causes the phosphorylation of several polypeptides in rabbit neutrophils, its inactive analogue, 4α-phorbol 12,13-didecanoate, does not. nih.gov This lack of induced phosphorylation confirms that 4α-PMA does not activate the PKC signaling cascade.

Table 2: Effect of 4α-Phorbol Analogue on Protein Phosphorylation

| Cell Type | Protein Target | Treatment | Outcome | Reference |

| Rabbit Neutrophils | Various cytosolic proteins | 4α-phorbol 12,13-didecanoate | No phosphorylation detected | nih.gov |

| Glioblastoma Cells | Epidermal Growth Factor Receptor (EGFR) | Inactive PP3 isomer | Did not attenuate PMA-induced phosphorylation | nih.gov |

Cell Viability and Proliferation Assays (e.g., MTT, Cell Counting)

In the context of phorbol ester research, these assays are used to assess whether the compounds have a cytotoxic or a proliferative effect. As an inactive control, 4α-PMA is not expected to alter cell viability or proliferation rates compared to untreated control cells. Studies investigating the effects of PMA on cell growth and cytotoxicity often use untreated or vehicle-treated cells as a baseline. nih.gov In such experiments, cells treated with 4α-PMA would be expected to show viability percentages similar to these baseline controls, indicating no significant impact on cell survival or growth. While some studies have shown that PMA can induce cell proliferation, this effect is not observed with its inactive analogues. nih.gov

Table 3: Expected Outcome of 4α-PMA in Cell Viability Assays

| Assay | Cell Type | Treatment | Expected Result |

| MTT Assay | Various | 4α-Phorbol 12-myristate 13-acetate | No significant change in absorbance compared to untreated control |

| Cell Counting | Various | 4α-Phorbol 12-myristate 13-acetate | No significant change in cell number compared to untreated control |

Apoptosis and Cell Death Detection (e.g., TUNEL, Flow Cytometry)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Assays to detect apoptosis are critical for understanding how a compound affects cell fate. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Flow cytometry can also be used to detect apoptosis by staining cells with markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis. scientificarchives.com

Studies have shown that PMA can induce apoptosis in certain cell types. nih.govtelomer.com.tr As the inactive control, 4α-PMA is not expected to induce apoptosis. Therefore, when analyzed by TUNEL staining or flow cytometry, cells treated with 4α-PMA should show a similar low level of apoptosis as the untreated negative control group. This confirms that the apoptotic effects seen with PMA are a specific consequence of its biological activity.

Table 4: Expected Outcome of 4α-PMA in Apoptosis Detection Assays

| Assay | Method | Treatment | Expected Result |

| TUNEL Assay | Fluorescence Microscopy/Flow Cytometry | 4α-Phorbol 12-myristate 13-acetate | No significant increase in TUNEL-positive cells compared to untreated control |

| Annexin V/PI Staining | Flow Cytometry | 4α-Phorbol 12-myristate 13-acetate | No significant increase in Annexin V-positive cells compared to untreated control |

Cell Cycle Analysis (e.g., Flow Cytometry)

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Flow cytometry is a powerful technique for cell cycle analysis. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), one can measure the DNA content of each cell and determine the percentage of the population in each phase of the cell cycle (G0/G1, S, and G2/M).

PMA has been shown to cause cell cycle arrest in specific phases in various cell lines, an effect linked to its ability to activate PKC and downstream signaling pathways. nih.gov In contrast, 4α-PMA, being inactive, is not expected to perturb the normal progression of the cell cycle. Therefore, when cells treated with 4α-PMA are analyzed by flow cytometry, the distribution of cells in the G0/G1, S, and G2/M phases should be comparable to that of an untreated, proliferating cell population.

Table 5: Expected Outcome of 4α-PMA in Cell Cycle Analysis

| Assay | Cell Type | Treatment | Expected Result |

| Flow Cytometry with PI Staining | Various | 4α-Phorbol 12-myristate 13-acetate | Cell cycle phase distribution similar to untreated control cells |

Senescence-Associated Beta-Galactosidase (SA-β-Gal) Staining

Cellular senescence is a state of irreversible growth arrest. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal) at a suboptimal pH of 6.0, which can be detected by a cytochemical staining assay that produces a blue color in senescent cells.

This assay is often used to determine if a compound induces a senescent phenotype. Proliferating cells are typically used as a negative control and show no staining. When 4α-PMA is used in such experiments, it is expected to yield a negative result, with no blue staining observed. This would be consistent with its role as an inactive compound that does not induce cellular stress or the growth arrest characteristic of senescence.

Table 6: Expected Outcome of 4α-PMA in SA-β-Gal Staining Assay

| Assay | Cell Type | Treatment | Expected Result |

| SA-β-Gal Staining | Various | 4α-Phorbol 12-myristate 13-acetate | No blue-colored, SA-β-Gal positive cells detected, similar to proliferating control cells |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines, Chemokines, and Metabolites

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the secretion of signaling molecules like cytokines and chemokines, which are hallmarks of an inflammatory response.

PMA is a potent inducer of inflammatory responses and stimulates the release of various cytokines and other signaling molecules. To demonstrate that this release is a specific biological effect, 4α-PMA is used as a negative control. For example, a study investigating the role of the TRPV4 ion channel in vulvar pain used the 4α-phorbol analogue, 4α-phorbol 12,13-didecanoate (4αPDD), as an agonist. The study found that 4αPDD alone did not induce the release of the inflammatory mediators interleukin-6 (IL-6) or prostaglandin (B15479496) E2 (PGE2), demonstrating that the compound itself does not trigger an inflammatory response in the absence of other stimuli.

Table 7: Representative Findings of 4α-Phorbol Analogue on Inflammatory Mediator Release

| Cell Type | Analyte Measured | Treatment | Result | Reference |

| Vulvar Fibroblasts | Interleukin-6 (IL-6) | 4α-phorbol 12,13-didecanoate | No increase in IL-6 production | |

| Vulvar Fibroblasts | Prostaglandin E2 (PGE2) | 4α-phorbol 12,13-didecanoate | No increase in PGE2 production |

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) assays are a powerful technique used to investigate the interactions between proteins and DNA within the natural chromatin context of a cell. While direct ChIP assay data specifically investigating 4α-Phorbol 12-myristate 13-acetate (4α-PMA) is not extensively documented in readily available literature, the methodology is highly relevant for understanding the molecular mechanisms of its biologically active isomer, Phorbol 12-myristate 13-acetate (PMA).

PMA is a potent activator of Protein Kinase C (PKC) and is known to induce significant changes in gene expression. nih.govnih.gov ChIP assays have been instrumental in elucidating the downstream effects of PMA-induced signaling cascades on gene regulation. For instance, studies have used ChIP to demonstrate how PMA treatment leads to the recruitment of transcription factors to the promoter regions of specific genes.

A typical ChIP assay workflow in the context of studying phorbol ester activity involves the following steps:

Cross-linking: Cells are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.

Chromatin Shearing: The chromatin is then fragmented into smaller, more manageable pieces, typically through sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to a target protein (e.g., a transcription factor activated by a PMA-induced pathway) is used to isolate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

DNA Analysis: The purified DNA is then analyzed by techniques like PCR, quantitative PCR (qPCR), or high-throughput sequencing to identify the specific DNA sequences that were bound by the target protein. sigmaaldrich.com

In studies involving PMA, ChIP assays have been successfully used to show the increased binding of transcription factors like NF-κB to the promoter regions of genes such as cyclooxygenase-2 (COX-2) and MUC2, leading to their increased expression. nih.govnih.gov Given that 4α-PMA is often used as a negative control for PMA, a comparative ChIP study could reveal whether 4α-PMA fails to induce the recruitment of these transcription factors, thereby providing insight into its lack of biological activity.

Reporter Gene Studies

Reporter gene studies are a fundamental tool for investigating the transcriptional activity of gene promoters and the efficacy of signaling pathways. These assays are particularly useful in dissecting the molecular effects of compounds like PMA and its inactive analog, 4α-PMA.

In a typical reporter gene assay, a plasmid is constructed containing the promoter region of a gene of interest linked to a "reporter" gene, which encodes an easily detectable protein, such as luciferase or β-galactosidase. This construct is then introduced into cells. The activity of the promoter can be quantified by measuring the amount of reporter protein produced.

Reporter gene studies have been extensively used to study the effects of PMA on gene transcription. For example, it has been shown that PMA treatment can significantly increase the activity of a reporter construct containing the NF-κB response element linked to a luciferase gene. nih.gov This indicates that PMA activates the NF-κB signaling pathway, leading to the transcription of NF-κB target genes.

In the context of 4α-PMA, reporter gene assays serve as a crucial control. Studies have demonstrated that while PMA potently induces the expression of reporter genes driven by specific promoters, 4α-PMA, a non-promoting phorbol ester, does not have the same effect. researchgate.net This differential effect helps to confirm that the observed transcriptional activation is a direct result of the specific biological activity of PMA, likely mediated through PKC activation, and not a non-specific effect of the phorbol ester structure.

For instance, a study investigating the regulation of the MUC2 gene found that PMA treatment led to a significant increase in the activity of a MUC2 promoter-luciferase reporter construct. nih.gov A similar experiment using 4α-PMA would be expected to show no significant change in luciferase activity, reinforcing the compound's role as an inactive control.

Cell Migration Assays

Cell migration is a fundamental cellular process involved in development, immune response, and disease states like cancer metastasis. 4dcell.com Assays to measure cell migration are critical in understanding the effects of various compounds on cell motility. The active phorbol ester, PMA, is well-known to promote cell migration in various cell types. nih.govnih.gov In contrast, 4α-PMA is expected to be inactive in these assays, serving as a negative control.

Two common types of cell migration assays are the wound healing assay and the Boyden chamber assay.

Wound Healing Assay (Scratch Assay): In this assay, a confluent monolayer of cells is mechanically "wounded" by creating a scratch with a pipette tip. 4dcell.com The ability of the cells to migrate and close this gap over time is monitored, often through microscopy. 4dcell.comnih.gov PMA has been shown to significantly increase the rate of wound closure in various cell lines, including prostate cancer cells and glioblastoma cells. nih.govnih.gov This effect is often linked to its ability to induce an epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties. nih.gov

Boyden Chamber Assay (Transwell Assay): This assay utilizes a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant can be placed in the lower chamber. The number of cells that migrate through the pores to the lower side of themembrane is quantified. PMA has been demonstrated to markedly stimulate the migration of cells in Boyden chamber assays. nih.gov

For both assay types, 4α-PMA would be used as a comparative control. The expected outcome is that cells treated with 4α-PMA would exhibit a migration rate similar to that of untreated control cells, while PMA-treated cells would show a significant increase in migration. This would confirm that the pro-migratory effects are specific to the biologically active phorbol ester isomer.

Structural and Computational Approaches

Structure-Activity Relationship (SAR) Analysis of Phorbol Esters

The biological activities of phorbol esters are highly dependent on their specific chemical structures. nih.gov Structure-activity relationship (SAR) analysis is a critical field of study that examines how the molecular structure of a compound relates to its biological activity. For phorbol esters, SAR studies have been crucial in identifying the key structural features necessary for their potent biological effects, such as tumor promotion and protein kinase C (PKC) activation.

The core structure of phorbol esters is a tetracyclic diterpene known as tigliane. mdpi.com Key structural elements that influence activity include:

The C4-hydroxyl group: The stereochemistry at the C4 position is critical. The 4β-epimer (as found in active phorbol esters like PMA) is essential for activity. The 4α-epimer, as in 4α-PMA, renders the compound inactive. nih.gov

Esterification at C12 and C13: The presence and nature of the ester groups at the C12 and C13 positions are major determinants of activity. Long-chain fatty acid esters at these positions generally lead to higher potency.

Other functional groups: The hydroxyl group at C20 and the ketone at C3 are also important for binding to PKC. acs.orgnih.gov

The dramatic difference in activity between PMA and 4α-PMA highlights the stringent structural requirements for phorbol ester activity. While both compounds share the same myristate and acetate (B1210297) esters at the same positions, the change in stereochemistry at a single carbon atom (C4) is enough to abolish the biological activity of 4α-PMA. This makes 4α-PMA an ideal negative control in experiments investigating the effects of PMA.

| C3 ketone | Plays a significant role in the binding to PKC. acs.orgnih.gov |

Molecular Modeling and Docking Studies (e.g., for related compounds)

Molecular modeling and docking studies are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. These methods have been invaluable in understanding how active phorbol esters like PMA bind to and activate their primary cellular target, Protein Kinase C (PKC). nih.govjournalirjpac.com

Docking studies simulate the binding of a ligand into the active site of a protein. For phorbol esters, these studies have focused on the C1 domain of PKC, which is the binding site for the endogenous activator diacylglycerol (DAG) and for phorbol esters. acs.orgnih.gov These computational models have helped to identify the specific amino acid residues within the C1 domain that form hydrogen bonds and hydrophobic interactions with the phorbol ester.

Key findings from molecular modeling of phorbol ester-PKC interactions include:

The oxygen atoms at C3, C4, C9, and C20 of the phorbol core are crucial for forming a network of hydrogen bonds with the PKC C1 domain. nih.gov

The hydrophobic ester chains at C12 and C13 are believed to interact with a hydrophobic region on the surface of the C1 domain, contributing to the high binding affinity. nih.govjournalirjpac.com

While specific molecular modeling studies on 4α-PMA are not as prevalent as those for PMA, computational approaches can be used to explain its lack of activity. By modeling the structure of 4α-PMA and attempting to dock it into the PKC C1 domain, researchers can visualize how the incorrect stereochemistry at the C4 position disrupts the necessary hydrogen bonding network required for stable binding and activation. nih.gov This steric hindrance prevents 4α-PMA from adopting the correct conformation to effectively engage the receptor, thus explaining its biological inactivity from a structural standpoint.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4alpha-Phorbol (B3422648) 12-myristate 13-acetate |

| Phorbol 12-myristate 13-acetate |

| Diacylglycerol |

| Formaldehyde |

| Luciferase |

| β-galactosidase |

Structure Activity Relationships Sar of 4alpha Phorbol 12 Myristate 13 Acetate and Analogs

Quantitative Structure-Activity Relationship (QSAR) Approaches for Phorbol (B1677699) Esters

To systematically understand the relationship between the chemical structure of phorbol esters and their biological activity, researchers have employed Quantitative Structure-Activity Relationship (QSAR) approaches. These computational methods aim to develop mathematical models that can predict the biological activity of a compound based on its molecular properties.

A cornerstone of QSAR studies on phorbol esters is the development of a pharmacophore model. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For phorbol esters and other PKC activators, the pharmacophore model highlights the critical spatial orientation of the C4, C9, and C20 hydroxyl groups, as well as a hydrophobic region defined by the ester side chains. nih.govnih.gov This model was developed through computer-assisted molecular modeling and by comparing the structures of various classes of PKC activators, including phorbol esters, diacylglycerols, and teleocidins. nih.govnih.gov

The validity of the phorbol ester pharmacophore model has been supported by its ability to explain the structure-activity relationships of a wide range of compounds and to guide the rational design of novel PKC activators. nih.govnih.gov For example, the model successfully rationalized why the bryostatins, despite their structural differences from phorbol esters, can bind to and activate PKC. researchgate.net

Modern QSAR studies utilize sophisticated computational tools and algorithms to refine these pharmacophore models and to identify key molecular descriptors that correlate with biological activity. These descriptors can include electronic properties, steric factors, and hydrophobicity. By establishing a quantitative relationship between these descriptors and the PKC binding affinity or activation potential, QSAR models can be used to predict the activity of newly designed phorbol ester analogs, thereby accelerating the discovery of novel and more selective PKC modulators.

Future Directions and Emerging Research Avenues

Elucidating Unresolved Mechanisms of Action

For decades, the defining characteristic of 4α-PMA has been its inability to activate PKC, a feature attributed to the alpha configuration at the C4 position of the phorbol (B1677699) ring, which prevents the conformational changes required for PKC binding and activation. nih.gov This has made it an invaluable tool for discerning PKC-dependent from PKC-independent cellular events. However, a growing body of evidence now challenges the notion of 4α-PMA as a completely inert substance, suggesting that it possesses biological activities independent of PKC.

One of the most compelling pieces of evidence for these unresolved mechanisms comes from studies on its analog, 4α-phorbol 12,13-didecanoate (4α-PDD). Research has demonstrated that 4α-PDD can activate cultured mouse dorsal root ganglia neurons, an effect that occurs independently of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a known target for some phorbol esters. nih.gov This finding strongly implies the existence of alternative cellular targets for 4α-phorbol esters, opening up new lines of inquiry into their effects on neuronal signaling and excitability.

Furthermore, studies on human cilia have revealed that 4α-phorbol can counteract the inhibitory effects of PMA on ciliary beat frequency and can also alter the phosphorylation profile of multiple PKC species. sigmaaldrich.comnih.gov This suggests a more intricate interaction with cellular signaling pathways than previously appreciated, where 4α-PMA may act as a modulator of PKC activity or engage with other signaling components that influence ciliary function. These PKC-independent effects are crucial areas for future investigation to fully comprehend the molecular actions of 4α-PMA.

| Feature | 4alpha-Phorbol (B3422648) 12-myristate 13-acetate (4α-PMA) | Phorbol 12-myristate 13-acetate (PMA) |

| PKC Activation | Inactive | Potent Activator |

| Ciliary Beat Frequency | Can negate PMA's inhibitory effect | Inhibits |

| Neuronal Activation | Can activate sensory neurons (as 4α-PDD) | Potent activator of various neuronal pathways |

| Primary Use | Negative control for PMA studies | Tool for studying PKC activation |

Exploring Novel Therapeutic Implications

The emerging understanding of 4α-PMA's unique biological activities has sparked interest in its potential therapeutic applications. While direct clinical applications remain speculative, the compound's distinct properties offer several avenues for exploration. One intriguing possibility lies in its differential effects on PKC isoforms. For instance, research has shown that the inactive phorbol ester analog 4α-TPA can inhibit non-membrane-associated PKCα. hmdb.ca This finding is significant because it suggests that 4α-phorbol esters could be developed into targeted therapies that selectively modulate the activity of specific PKC isoforms in particular cellular compartments, potentially avoiding the widespread and often toxic effects of pan-PKC activators like PMA.

The ability of 4α-phorbol to negate some of the cellular effects of PMA also presents a therapeutic opportunity. sigmaaldrich.comnih.gov This antagonistic or modulatory activity could be harnessed to develop agents that fine-tune cellular responses in diseases where PKC signaling is dysregulated. For example, in inflammatory conditions characterized by excessive PKC activation, a 4α-PMA-based compound could potentially dampen the inflammatory response without completely shutting down essential PKC-mediated processes. Further research is warranted to explore these possibilities and to identify specific disease contexts where the unique properties of 4α-PMA could be therapeutically beneficial.

Integration with Advanced Omics Technologies

To date, the investigation of 4α-PMA's biological effects has largely been confined to targeted studies on specific cellular processes. A significant future direction will be the integration of advanced omics technologies—such as transcriptomics, proteomics, and metabolomics—to obtain a global and unbiased view of its cellular impact. These systems-level approaches are essential for moving beyond the characterization of 4α-PMA as a mere negative control and for uncovering its full spectrum of biological activities.

Transcriptomic studies, for instance, could reveal changes in gene expression patterns induced by 4α-PMA, providing insights into the signaling pathways it modulates. While studies have detailed the transcriptomic effects of PMA, a comparative analysis with 4α-PMA is lacking. nih.gov Proteomics would allow for the identification of proteins that interact with 4α-PMA, potentially revealing novel binding partners and downstream effectors. Metabolomics could then be employed to assess the impact of 4α-PMA on cellular metabolism, offering a functional readout of its biological effects. The application of these powerful technologies will be instrumental in elucidating the PKC-independent mechanisms of 4α-PMA and in identifying new avenues for therapeutic development.

| Omics Technology | Potential Application in 4α-PMA Research |

| Transcriptomics | Identify genes and pathways regulated by 4α-PMA, independent of PKC activation. |

| Proteomics | Discover novel protein binding partners and downstream targets of 4α-PMA. |

| Metabolomics | Assess the functional impact of 4α-PMA on cellular metabolism and identify affected metabolic pathways. |

Development of Targeted Modulators for Specific Pathways

The discovery of PKC-independent effects of 4α-PMA underscores the potential for developing novel, targeted modulators based on its unique chemical scaffold. The total synthesis of (+)-Phorbol has been a significant achievement in chemistry, not just for the sake of synthesis itself, but because it provides a platform for creating novel analogs that are difficult or impossible to obtain through natural isolation or semi-synthesis. nih.gov This opens up exciting possibilities for the rational design and synthesis of 4α-phorbol derivatives with enhanced specificity and potency for their non-PKC targets.

By systematically modifying the structure of 4α-PMA, chemists can explore the structure-activity relationships that govern its unique biological effects. For example, alterations to the ester side chains or other functional groups on the phorbol ring could lead to compounds with improved selectivity for specific neuronal ion channels or other cellular targets. The ultimate goal of this research would be to develop a new class of therapeutic agents that can precisely modulate specific signaling pathways without the broad and often undesirable effects of PKC activation. This represents a promising frontier in medicinal chemistry, with the potential to yield novel treatments for a range of diseases.

Q & A

Q. What are the recommended protocols for preparing and storing 4α-PMA stock solutions?

- Methodological Answer : 4α-PMA is highly lipophilic and requires organic solvents for dissolution. Prepare stock solutions (e.g., 20 mM) in anhydrous DMSO, vortex thoroughly, and aliquot to avoid freeze-thaw cycles. Store at −20°C in light-protected vials. For aqueous experiments, dilute stock solutions into buffers containing carriers like PEG300 or Tween80 to enhance solubility .

Q. What safety precautions are essential when handling 4α-PMA?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant gloves (EN 374 standard) during spills .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid drainage systems .

- Toxicity : Classified as acute dermal/oral toxicant (H315/H302) and potential carcinogen (Category 2). Adhere to GHS hazard statements .

Q. How is 4α-PMA utilized in differentiating immune cells like THP-1 monocytes?

- Methodological Answer : Treat THP-1 cells with 100–200 nM 4α-PMA (or its active isomer PMA) for 24–48 hours to induce macrophage-like differentiation. Validate using flow cytometry for CD11b/CD14 upregulation or functional assays (e.g., phagocytosis) .

- Control : Include untreated cells and 4β-PMA (active isomer) to confirm specificity of PKC-mediated effects .

Advanced Research Questions

Q. How can researchers design experiments using 4α-PMA as a negative control for PKC activation?

- Methodological Answer : 4α-PMA lacks PKC-activating properties due to stereochemical differences in the phorbol ester structure. Use it (e.g., 200 nM) alongside active 4β-PMA in parallel treatments to isolate PKC-dependent effects. Measure downstream markers like phosphorylated PKC isoforms or NF-κB activation .

Q. How to resolve contradictory findings on 4α-PMA’s pro-apoptotic vs. anti-apoptotic effects?

- Methodological Answer : Context-dependent effects arise from cell type, concentration, and exposure duration. For instance:

- Pro-apoptotic : In HL-60 cells, 24-hour treatment with 10–50 nM 4α-PMA induces caspase-3 activation.

- Anti-apoptotic : In Fas-treated cells, pre-incubation with 10 nM 4α-PMA inhibits apoptosis via ERK pathway modulation.

- Strategy : Perform dose-response (1–100 nM) and time-course (6–48 hours) assays with apoptosis markers (Annexin V/PI) and pathway inhibitors (e.g., ERK inhibitors) .

Q. What mechanisms underlie 4α-PMA’s role in modulating NF-κB activity independently of PKC?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.